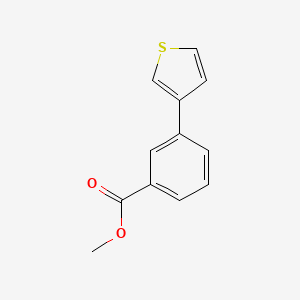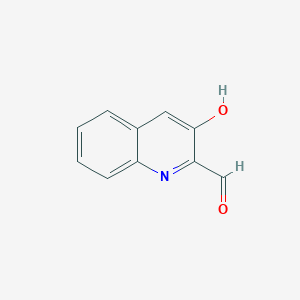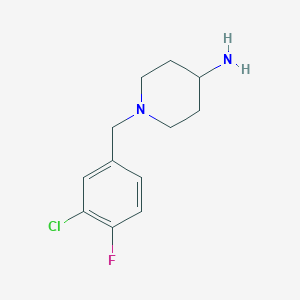
1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine is an organic compound with the chemical formula C12H16ClFN2 It is characterized by the presence of a piperidine ring substituted with a 3-chloro-4-fluorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidines, while coupling reactions can produce biaryl compounds.
科学研究应用
1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and bioactive molecules.
Agrochemicals: The compound is employed in the development of pesticides and herbicides.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
3-Chloro-4-fluorobenzylamine: Shares the same benzyl group but lacks the piperidine ring.
4-(3-Chloro-4-fluorobenzyl)piperidine: Similar structure but with different substitution patterns.
1-(2,4-Dichlorobenzyl)-4-piperidinamine: Contains a dichlorobenzyl group instead of the chloro-fluorobenzyl group.
Uniqueness: 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine is unique due to the specific combination of the piperidine ring and the 3-chloro-4-fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C12H16ClFN2 |
|---|---|
分子量 |
242.72 g/mol |
IUPAC 名称 |
1-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H16ClFN2/c13-11-7-9(1-2-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2 |
InChI 键 |
ALGMTGVLDUQQSJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


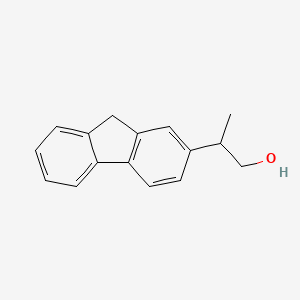
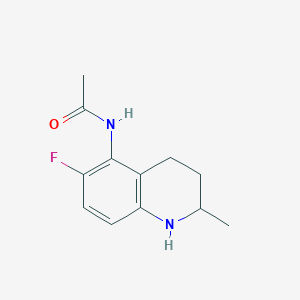
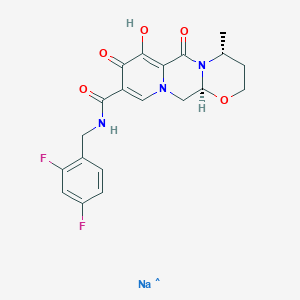
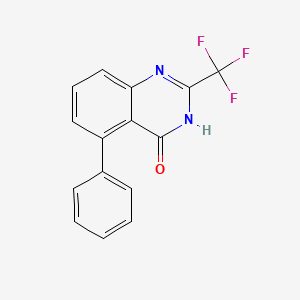

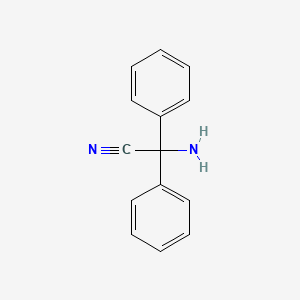
![3-[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]phenol](/img/structure/B8715336.png)
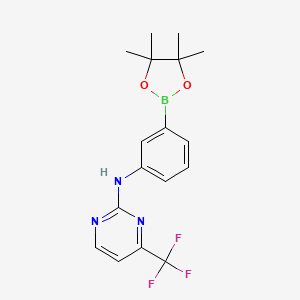
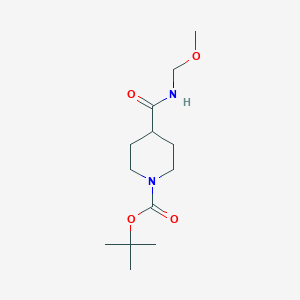
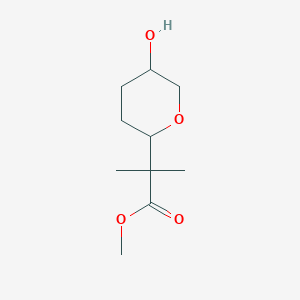
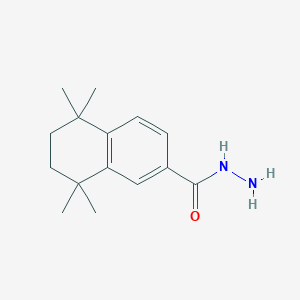
![5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-7-ol](/img/structure/B8715378.png)
